

# Troubleshooting low signal in ELA-11 human ELISA kit

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## Compound of Interest

Compound Name: ELA-11(human)

Cat. No.: B11770342

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## Technical Support Center: ELA-11 Human ELISA Kit

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the ELA-11 Human ELISA kit. These resources are designed to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on troubleshooting low signal.

## Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter, presented in a question-and-answer format.

My ELISA assay is showing a weak or no signal. What are the possible causes and solutions?

A weak or nonexistent signal is a common issue in ELISA experiments. This can stem from several factors throughout the experimental workflow. Below is a detailed breakdown of potential causes and their corresponding solutions.

### 1. Reagent and Sample Issues

Possible Cause	Solution
Expired or improperly stored kit components	Confirm that the kit is not expired and has been stored at the recommended temperature (typically 2-8°C). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Reagents not brought to room temperature	Allow all reagents to equilibrate to room temperature (18-25°C) for at least 15-30 minutes before use. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Incorrect reagent preparation or dilution	Double-check all calculations and ensure that reagents were prepared and diluted according to the kit protocol. <a href="#">[2]</a> <a href="#">[3]</a>
Contaminated reagents or buffers	Use fresh, sterile reagents and ensure that laboratory glassware is clean. <a href="#">[5]</a> Prepare fresh wash buffer for each experiment. <a href="#">[6]</a>
Incompatible sample type	Use a sample type that the assay is known to detect as a positive control. <a href="#">[7]</a>
Low concentration of the target analyte in the sample	The analyte concentration may be below the detection limit of the assay. <a href="#">[8]</a> Consider concentrating the sample or using a more sensitive detection method. <a href="#">[9]</a>
Improper sample storage or handling	Use freshly prepared samples whenever possible. If samples have been stored, ensure they have not undergone multiple freeze-thaw cycles. Avoid using samples stored with sodium azide (NaN <sub>3</sub> ), as it can inhibit the HRP enzyme reaction. <a href="#">[1]</a>

## 2. Procedural and Incubation Issues

Possible Cause	Solution
Incorrect incubation times	Strictly adhere to the incubation times specified in the protocol. <a href="#">[1]</a> <a href="#">[7]</a> If the signal is consistently low, you can try increasing the incubation time, for example, by incubating overnight at 4°C. <a href="#">[10]</a>
Incorrect incubation temperatures	Ensure that incubations are carried out at the correct temperature as specified in the protocol. Avoid placing plates near air conditioning vents or in cold spots. <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Insufficient washing	Inadequate washing can lead to high background and low signal. Ensure that the wash buffer is added to each well consistently and that all residual buffer is removed after each wash. <a href="#">[1]</a> <a href="#">[2]</a>
Excessive washing	Overly aggressive washing can remove bound antibodies or antigen. <a href="#">[9]</a> <a href="#">[11]</a> Stay within the recommended number of wash cycles. <a href="#">[4]</a>
Incorrect order of reagent addition	Carefully review the protocol to ensure that all reagents were added in the correct sequence. <a href="#">[2]</a>
TMB Substrate exposed to light	The TMB substrate is light-sensitive. <a href="#">[10]</a> Protect it from light during storage and incubation to maximize its performance. <a href="#">[1]</a> <a href="#">[10]</a>

### 3. Antibody and Plate Issues

Possible Cause	Solution
Insufficient antibody concentration	The concentration of the primary or secondary antibody may be too low. <a href="#">[4]</a> Consider increasing the antibody concentration. <a href="#">[10]</a>
Poor antibody affinity	The antibody pair may not be optimal for the target antigen. <a href="#">[11]</a> Use a positive control to confirm antibody activity. <a href="#">[11]</a>
Capture antibody did not bind to the plate	Ensure you are using an ELISA-specific plate and not a standard tissue culture plate. <a href="#">[2]</a>

## Experimental Protocols

### Protocol: Preparation of a Standard Curve

A properly prepared standard curve is crucial for accurate quantification.

- **Reconstitute the Standard:** Briefly centrifuge the vial of lyophilized standard before opening. Reconstitute with the recommended diluent to the stock concentration specified in the kit manual. Mix gently by inverting the vial several times.
- **Prepare Serial Dilutions:**
  - Label a set of microcentrifuge tubes for each standard dilution point.
  - Pipette the specified volume of standard diluent into each tube.
  - Transfer the appropriate volume from the stock standard to the first tube to create the highest concentration of your standard curve. Mix thoroughly.
  - Perform serial dilutions by transferring the specified volume from the previous tube to the next, mixing at each step. Use a fresh pipette tip for each transfer.
- **Add Standards to the Plate:** Carefully pipette the recommended volume of each standard dilution and the blank (standard diluent only) into the appropriate wells of the ELISA plate. It is recommended to run standards in duplicate or triplicate.[\[2\]](#)

### Protocol: Spike-and-Recovery Experiment

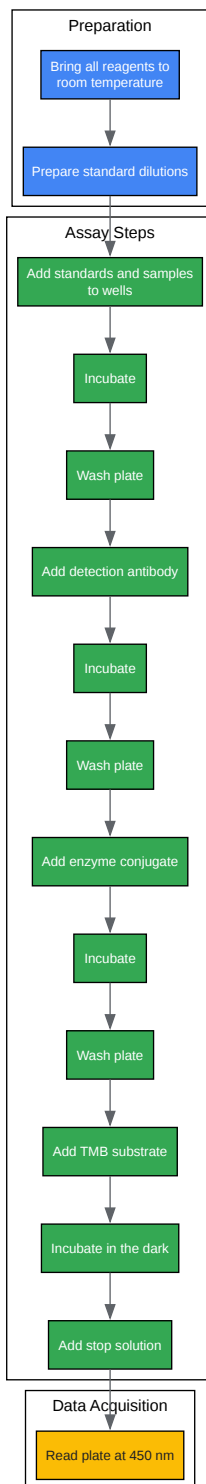
This experiment helps to determine if substances in the sample matrix are interfering with the assay.

- Prepare Samples: Aliquot your sample into two tubes.
- Spike one Sample: Add a known, low concentration of the standard to one of the sample aliquots (the "spiked" sample). The concentration should be within the linear range of the standard curve. To the other aliquot, add the same volume of standard diluent (the "unspiked" sample).
- Run the ELISA: Assay the spiked and unspiked samples according to the kit protocol.
- Calculate Recovery:
  - Determine the concentration of the analyte in both the spiked and unspiked samples using the standard curve.
  - Calculate the percent recovery using the following formula:
    - $\% \text{ Recovery} = (\text{Concentration of spiked sample} - \text{Concentration of unspiked sample}) / \text{Known concentration of spike} * 100$
  - A recovery rate between 80-120% is generally considered acceptable.

## Visualizations

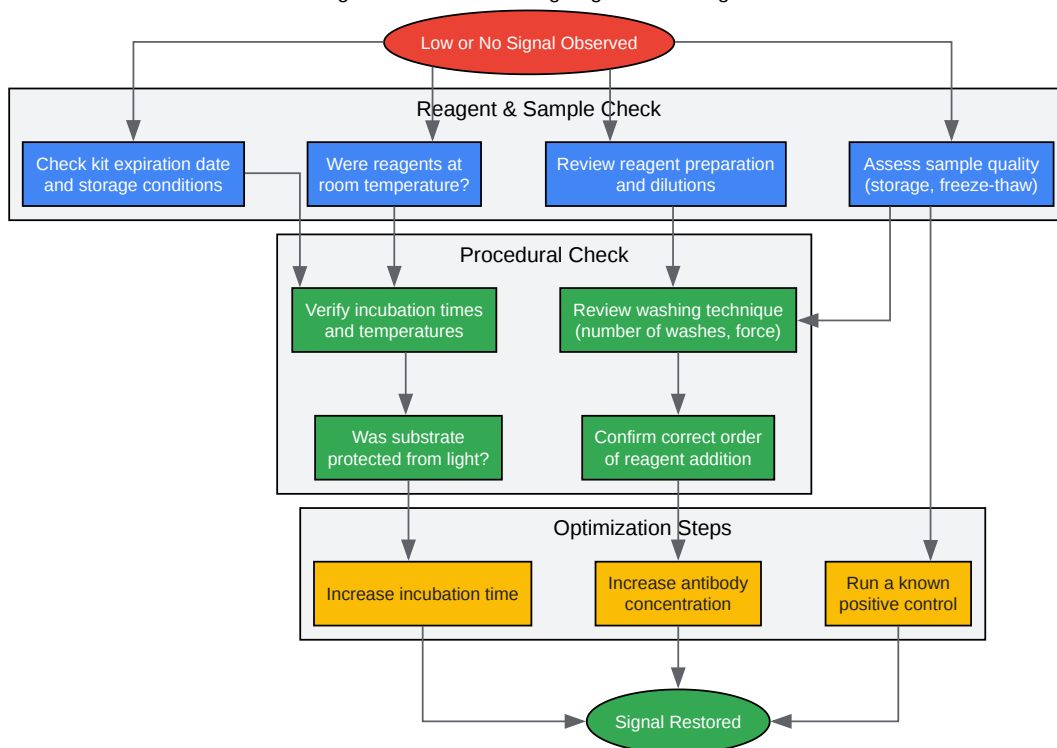
Below are diagrams illustrating key experimental workflows and logical relationships to aid in troubleshooting.

Figure 1. General Sandwich ELISA Workflow

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Caption: Figure 1. General Sandwich ELISA Workflow.

Figure 2. Troubleshooting Logic for Low Signal



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Caption: Figure 2. Troubleshooting Logic for Low Signal.

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